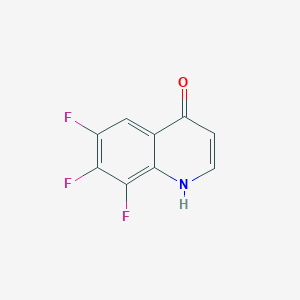

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6,7,8-trifluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-5-3-4-6(14)1-2-13-9(4)8(12)7(5)11/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLWQHYWNESLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C2C1=O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One and Its Analogues

Methodologies for the Construction of the 1,4-Dihydroquinolin-4-one Core

The fundamental challenge in synthesizing 4-quinolones lies in the efficient construction of the bicyclic pyridone-benzene fused ring system.

Classical methods for quinoline (B57606) synthesis have been foundational and are often adapted for the preparation of fluorinated analogues. These reactions typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component.

The Conrad-Limpach-Knorr reaction is a prominent method that can yield either 4-quinolones or 2-quinolones depending on the reaction conditions. mdpi.com The synthesis begins with the reaction of an aniline with a β-ketoester. mdpi.com At elevated temperatures (around 250 °C), thermal cyclization of the intermediate p-arylaminoacrylate occurs to form the 4-quinolone. mdpi.com In contrast, at lower temperatures (around 100 °C) in the presence of a strong acid, an intermediate β-ketoanilide is formed, which cyclizes to the 2-quinolone isomer. mdpi.com

The Gould-Jacobs reaction is another key strategy, particularly for synthesizing 4-hydroxyquinolines (the tautomeric form of 4-quinolones) that possess a carboxylic acid group at the 3-position, a common feature in antibacterial quinolones. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization. This method has been successfully applied to the synthesis of various 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids. researchgate.net

Adapting these methods for highly fluorinated precursors like trifluoroanilines is crucial for synthesizing compounds such as 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one. The presence of multiple electron-withdrawing fluorine atoms on the aniline ring can deactivate it, requiring more forcing conditions for cyclization. However, syntheses using fluorinated anilines with a free ortho-position and various three-carbon reagents are well-established. researchgate.net For instance, the Skraup cyclization, traditionally used for quinolines, has been effectively used to transform 2,3,4,5-tetrafluoro-substituted aniline into 5,6,7,8-tetrafluoroquinoline (B12704548) derivatives. researchgate.net Similarly, 8-fluoro-4-hydroxyquinolines have been synthesized by reacting fluorinated anilines with ethyl 2-methylacetoacetate. researchgate.netmdpi.com

Table 1: Overview of Classical Annulation Reactions for 4-Quinolone Synthesis

| Reaction Name | Key Reactants | Key Feature |

|---|---|---|

| Conrad-Limpach Reaction | Aniline, β-ketoester | High-temperature (250°C) thermal cyclization yields 4-quinolones. mdpi.com |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Leads to 4-hydroxyquinoline-3-carboxylic acid esters. researchgate.net |

| Knorr Quinoline Synthesis | β-ketoanilide | Cyclization in the presence of a strong acid (e.g., H₂SO₄) yields 2-hydroxyquinolines. iipseries.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | A vigorous reaction typically used for quinolines, adaptable for fluorinated precursors. researchgate.netiipseries.org |

Modern organic synthesis has increasingly relied on transition-metal catalysis to overcome the limitations of classical methods, such as harsh conditions and limited substrate scope. researchgate.net These catalytic methods offer milder reaction conditions, higher efficiency, and greater functional group tolerance. ias.ac.in The catalytic activation of C-H bonds, in particular, has enabled the development of a remarkable variety of synthetic routes to quinolones. mdpi.comnih.gov

Various transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe), have been employed to catalyze the formation of the quinolone scaffold. ias.ac.in These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single pot. ias.ac.in

Examples of Modern Catalytic Methods:

Palladium-Catalyzed Carbonylative Annulation: A carbonylative Sonogashira annulation sequence using a Pd–NHC (N-heterocyclic carbene) catalyst has been developed for the synthesis of 4-quinolones. This method couples substituted 2-iodoanilines with various acetylenes, using Mo(CO)₆ as a carbon monoxide source. rsc.org

Iron-Catalyzed Oxidative Coupling: Iron(III) catalysts have been used to synthesize 4-quinolones via the oxidative coupling of an alcohol or methyl arene with a 2-amino phenyl ketone. rsc.org

Reductive Cyclization: A transition-metal-catalyzed reductive cyclization of ortho-nitro Baylis-Hillman acetates provides an efficient route to 3-substituted quinolines. The mechanism involves the reduction of the nitro group to an amine, followed by intramolecular condensation to form the quinoline skeleton. acs.org

Table 2: Selected Transition Metal-Catalyzed Approaches to Quinolones

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd-NHC) / Mo(CO)₆ | Carbonylative Sonogashira Annulation | 2-Iodoanilines, Terminal Alkynes | rsc.org |

| Iron (III) Chloride | Oxidative Coupling / Annulation | 2-Amino Phenyl Ketones, Alcohols/Methyl Arenes | rsc.org |

| [CpFe(CO)₂]₂ / CO | Reductive Cyclization | o-Nitro Baylis-Hillman Acetates | acs.org |

| Copper (CuBr) | C-H Functionalization / Annulation | Anilines, Aldehydes | ias.ac.in |

Several MCR strategies have been developed for the synthesis of quinoline and dihydroquinoline cores. These reactions often involve the condensation of an aniline, an aldehyde or ketone, and a compound with an active methylene (B1212753) group. For example, a one-pot, four-component condensation of 2-chloroquinoline-3-carbaldehydes, arylamines, acetylenedicarboxylates, and malononitrile (B47326) can produce highly functionalized quinoline-based dihydropyridines under mild conditions. researchgate.net While not forming the core quinolone ring itself, this demonstrates the power of MCRs to build complex scaffolds based on a quinoline precursor.

The development of MCRs for the direct synthesis of the 1,4-dihydroquinolin-4-one core provides a rapid pathway to diverse libraries of these compounds, which is valuable for structure-activity relationship studies. The reaction of anilines, aromatic aldehydes, and pyruvic acid in the Doebner reaction is a classical example of a three-component reaction leading to quinoline-4-carboxylic acids. iipseries.org

Stereoselective and Regioselective Synthesis of this compound

For a specific target like this compound, both regioselectivity and stereoselectivity are critical considerations.

Regioselectivity , the control of the position of bond formation, is paramount to ensure the correct 6,7,8-trifluoro substitution pattern. In most synthetic approaches to this molecule, regioselectivity is primarily dictated by the choice of the starting material. The use of a pre-functionalized precursor, such as a 2,3,4-trifluoroaniline (B1293922) derivative, definitively sets the positions of the fluorine atoms on the benzene (B151609) ring. The subsequent cyclization reaction must then proceed with high regioselectivity to yield the 4-quinolone isomer instead of the 2-quinolone. This is often controlled by the reaction conditions, as seen in the Conrad-Limpach-Knorr synthesis. mdpi.com The Gould-Jacobs pathway, for instance, reliably leads to the 4-quinolone core. researchgate.net

Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. The parent compound this compound is achiral and does not have any stereocenters. However, many biologically active quinolone analogues are chiral, and their synthesis requires stereoselective methods to produce a single enantiomer. A key strategy for achieving this is asymmetric catalysis. For example, enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized in high yields through an intramolecular aza-Michael addition reaction catalyzed by a chiral phosphoric acid. nih.gov This type of organocatalytic approach is crucial for producing chiral quinolone derivatives with specific biological functions.

Precursor-Based Synthesis of this compound

Syntheses based on trifluoroaniline derivatives are a common and logical approach. A synthetic pathway can start from 3,4,5,6-tetrafluoroanthranilic acid. google.com This precursor is first acetylated to protect the amino group. The resulting 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid is then reacted with reagents like triethylorthoformate and acetic anhydride, followed by treatment with an amine (e.g., cyclopropylamine) to introduce the N-1 substituent. The final and crucial step is the ring closure to form the quinolone core, which can be achieved by adding a strong base like potassium t-butoxide. google.com This base-initiated cyclization is a variation of the Gould-Jacobs reaction, leading directly to the substituted 4-quinolone-3-carboxylic acid ester framework. Subsequent hydrolysis yields the final carboxylic acid. google.com

The versatility of using fluorinated anilines is a cornerstone of fluoroquinolone synthesis. researchgate.net Condensation reactions between various fluorinated anilines and carbonyl compounds capable of providing a three-carbon fragment are among the most important methods for creating quinolines with fluorine atoms in the benzene ring. researchgate.net

Synthesis via β-Oxoesters and Related Intermediates

A foundational strategy for constructing the quinolone core involves the use of β-oxoester intermediates. A general pathway can be initiated from a substituted benzoyl chloride, such as 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This starting material is reacted with n-butyl lithium and a malonic half acid ester to generate a β-oxo-benzene propanoic acid ethyl ester. google.com

This intermediate then undergoes a three-step reaction sequence to form the quinolone ring system. The process typically involves:

Reaction with an orthoformate, like triethylorthoformate, often in the presence of acetic anhydride.

Subsequent treatment with a primary amine, for instance, cyclopropylamine (B47189), in a suitable solvent such as t-butanol. This step introduces the N1-substituent.

Ring closure is then achieved by adding a strong base, for example, potassium t-butoxide in t-butanol, which facilitates the cyclization to yield the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester. google.com

This sequence provides a versatile route to various N-substituted 6,7,8-trifluoro-4-oxo-quinoline-3-carboxylates.

Alkylation of N-(Hydroxymethyl)amino-4-quinolones

An alternative synthetic approach involves the alkylation of N-(hydroxymethyl)amino-4-quinolones. This method serves as a pathway to key intermediates for more complex, tricyclic quinolone structures. The core of this process is the alkylation of a 1-[N-(hydroxymethyl)-N-methylamino]-4-quinolone with di-t-butyl malonate. This reaction proceeds through an intermediate chloromethyl derivative. oup.com

An interesting aspect of this process is the unexpected formation of labile pyrazolo[1,5-a]quinoline (B13874262) derivatives. These intermediates can subsequently undergo a ring-opening and recyclization reaction to produce pyrido[3,2,1-ij]cinnoline key intermediates, showcasing a method for building more elaborate fused-ring systems based on the quinolone scaffold. oup.com

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a versatile scaffold that allows for extensive derivatization at several key positions to modulate its properties.

N1-Alkylation and Arylation Strategies

The nitrogen atom at the N1 position of the quinolone ring is a primary site for introducing a wide variety of substituents. As mentioned in the synthesis via β-oxoesters, the N1-substituent is typically introduced by reacting the intermediate with a primary amine. google.com For example, using cyclopropylamine leads to the corresponding N1-cyclopropyl derivative. google.com This position can be functionalized with various alkyl and aryl groups to create a diverse library of compounds. The alkyl groups can be simple, like an ethyl group, or more complex. ontosight.ai The choice of the amine reactant is crucial in defining the final structure and is a key step in diversity-oriented synthesis.

Table 1: Examples of N1-Substituents Introduced via Primary Amines

| Primary Amine | Resulting N1-Substituent |

|---|---|

| Cyclopropylamine | Cyclopropyl (B3062369) |

| Ethylamine (B1201723) | Ethyl |

This table is generated based on synthetic principles described in the sources.

C3-Functional Group Modifications (e.g., Carboxylate Ester Transformations)

The C3 position of the quinolone scaffold is almost universally occupied by a carboxylic acid group or its ester precursor, which is critical for the compound's activity. Synthetic routes often yield a C3-carboxylate ester, typically an ethyl ester. google.com This ester is frequently hydrolyzed as a final step to produce the corresponding carboxylic acid. google.com

Further modifications at this position are also possible. For example, the C3-carboxylic acid can be converted into an amide. This transformation can be achieved by treating the acid with an amine, such as a saturated solution of ethylamine in an alcohol, to yield the corresponding diamide. google.com These transformations allow for the fine-tuning of the molecule's physicochemical properties.

C7-Substituent Introduction and Diversity-Oriented Synthesis

The C7 position is another key site for modification in fluoroquinolones, often influencing the spectrum of activity. A common strategy for introducing diversity at this position involves nucleophilic aromatic substitution, where the fluorine atom at C7 is displaced by a nucleophile.

A widely used class of nucleophiles for this purpose are piperazine (B1678402) derivatives. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have been synthesized, demonstrating the feasibility of introducing complex cyclic amines at this position. nih.govresearchgate.net This approach is fundamental to the synthesis of many clinically important quinolones. The reaction typically involves heating the 7-fluoroquinolone with the desired piperazine derivative.

Innovations in Green Chemistry for Sustainable Trifluorinated Quinolone Synthesis

The synthesis of fluoroquinolones has traditionally involved multi-step processes that may use harsh reagents and organic solvents. primescholars.com In line with the principles of sustainable chemistry, recent research has focused on developing greener and more efficient synthetic methods. primescholars.comresearchgate.net

Key areas of innovation include:

Use of Greener Solvents: Efforts are being made to replace conventional volatile organic solvents with more environmentally benign alternatives, such as water. primescholars.com

Catalyst-Free and Solvent-Free Conditions: Some modern synthetic protocols aim to eliminate the need for both catalysts and solvents, reducing waste and simplifying purification. researchgate.net For example, catalyst-free and solvent-free methods have been developed for key bond-forming reactions in the synthesis of quinoline derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. primescholars.comresearchgate.net

These green chemistry approaches offer pathways to synthesize trifluorinated quinolones that are not only efficient but also minimize environmental impact. primescholars.com

Microwave-Assisted and Solvent-Free Reaction Systems

The adoption of microwave irradiation as an alternative to conventional heating has revolutionized the synthesis of quinoline derivatives. mdpi.com This technique often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with an increase in product yields and purity. researchgate.netasianpubs.org The Gould-Jacobs reaction, a cornerstone in quinolone synthesis, traditionally requires high temperatures and long reaction times, often in high-boiling point solvents like diphenyl ether. mdpi.comquimicaorganica.org Microwave-assisted approaches, particularly under solvent-free conditions, provide a more efficient and environmentally benign alternative. researchgate.netlookchem.com

In a typical microwave-assisted Gould-Jacobs cyclization, an aniline derivative is reacted with a malonic acid ester derivative. The key intermediate formed can be cyclized through heat-mediated methods. asianpubs.org Research has shown that combining microwave assistance with solvent-free conditions for the initial condensation step can significantly improve the efficiency of forming this intermediate. researchgate.netasianpubs.org This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. lookchem.comnih.gov

The table below illustrates the advantages of microwave-assisted synthesis compared to conventional heating for the formation of a key quinolone intermediate.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several Hours | Lower | researchgate.net |

| Microwave Irradiation | 4-7 Minutes | 89-95% | researchgate.net |

Solvent-free reaction systems, often facilitated by microwave heating, represent a significant advancement in quinolone synthesis. lookchem.com These methods are convenient, rapid, and reduce the environmental impact by eliminating the need for volatile and often toxic organic solvents. mdpi.comlookchem.com Various catalysts, including bismuth(III) chloride (BiCl₃), have been effectively used in microwave-assisted, solvent-free syntheses of quinolone analogues, offering a non-toxic and low-cost catalytic option. nih.gov

Development of Recyclable Catalytic Systems

The pursuit of sustainable chemical processes has driven the development of recyclable catalytic systems for quinoline synthesis. These catalysts reduce costs and environmental impact by allowing for their recovery and reuse over multiple reaction cycles without significant loss of activity. mdpi.comtandfonline.com

One notable example is the use of o-benzenedisulfonimide, a non-corrosive, non-volatile Brønsted acid catalyst. It has been successfully applied to solvent-free Friedländer reactions to produce various quinolines with good to excellent yields. mdpi.com A key advantage of this catalyst is its recyclability, making the synthetic process more economical and sustainable. mdpi.com

Another significant development is the use of inexpensive, non-toxic, and environmentally benign catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O). tandfonline.com This readily available catalyst has proven highly efficient for the one-pot synthesis of quinoline derivatives through the condensation of 2-aminoarylketones and active methylene compounds. tandfonline.comtandfonline.com The reactions can be carried out in water, further enhancing the green credentials of the methodology. The catalyst can be easily recovered and reused for several cycles with only a slight decrease in product yield, demonstrating its robustness and practical utility. tandfonline.com

The reusability of FeCl₃·6H₂O as a catalyst is detailed in the table below, showing consistent performance over multiple cycles.

| Cycle | Yield (%) | Reference |

| 1 | 97 | tandfonline.com |

| 2 | 95 | tandfonline.com |

| 3 | 94 | tandfonline.com |

| 4 | 93 | tandfonline.com |

| 5 | 91 | tandfonline.com |

The development of such recyclable catalytic systems is crucial for making the large-scale production of compounds like this compound more economically viable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One Derivatives

Mechanistic Studies of Core Ring Transformations

The bicyclic quinolone core is exceptionally stable due to its aromatic and conjugated system. Consequently, research on the 6,7,8-trifluoro-1,4-dihydroquinolin-4-one scaffold has overwhelmingly focused on the functionalization of the existing rings rather than transformations that alter the core ring structure itself. Reactions such as ring-opening, ring-expansion, or cleavage of the foundational quinolone framework are not common synthetic pathways. The chemical stability of this scaffold makes it a reliable platform for building molecular complexity through peripheral substitutions, which are the primary focus of synthetic efforts in this area. nih.govlincoln.ac.uk

Reactivity of the Fluoro-Substituents on the Aromatic Ring

The three fluorine atoms at positions C-6, C-7, and C-8 are the dominant activators of the aromatic ring. Due to the high electronegativity of fluorine, these substituents exert a strong electron-withdrawing inductive effect. This effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

The reactivity of these fluoro-substituents is primarily manifested in their ability to act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The stability of the fluoride (B91410) anion makes its displacement thermodynamically favorable. Furthermore, the presence of multiple fluorine atoms has a synergistic effect, where each fluorine atom activates the positions ortho and para to it for nucleophilic attack. mdpi.com The introduction of a halogen, particularly at the C-8 position, has been shown to confer potent biological activity, underscoring the electronic impact of these substituents. nih.gov

Tautomeric Equilibria and their Impact on Reaction Pathways

Quinolones, including the 6,7,8-trifluoro derivative, exist in a tautomeric equilibrium between the keto (lactam) form and the enol (phenolic) form. oup.com

Keto form: this compound

Enol form: 6,7,8-Trifluoro-4-hydroxyquinoline

For most 4-quinolones, the keto-enol equilibrium strongly favors the keto tautomer under physiological conditions. oup.commasterorganicchemistry.com This equilibrium is crucial as it dictates the molecule's reactivity. The predominance of the keto form is significant for its biological mechanism of action, which often involves key interactions via the 4-oxo and N-H groups. nih.gov

However, the presence of the enol tautomer, even in small concentrations, can provide alternative reaction pathways. helsinki.fi For instance, reactions with electrophiles can occur at different sites depending on the tautomer present: the nitrogen at N-1 is typically nucleophilic in the keto form, while the oxygen of the hydroxyl group at C-4 is the reactive site in the enol form. The choice of solvent can also influence the tautomeric equilibrium; non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. masterorganicchemistry.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Quinolone Core

Nucleophilic Aromatic Substitution (SNAr) is the most pivotal reaction for the functionalization of the this compound core. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The electron-deficient nature of the polyfluorinated ring makes this process particularly efficient.

Regioselectivity: The regioselectivity of the SNAr reaction is governed by the ability of the quinolone ring to stabilize the negative charge of the Meisenheimer intermediate. In fluoroquinolones, the C-7 position is generally the most reactive site for nucleophilic attack. orientjchem.orgresearchgate.net This is due to the combined electron-withdrawing effects of the C-4 carbonyl group, the ring nitrogen, and the adjacent fluorine atoms at C-6 and C-8. The attack at C-7 allows the negative charge in the intermediate to be delocalized onto the electronegative oxygen of the carbonyl group, providing significant stabilization. mdpi.comstackexchange.com

Various nucleophiles, primarily amines, have been successfully employed to displace the C-7 fluorine, leading to a wide array of derivatives.

| Nucleophile | Reagent Example | Resulting C-7 Substituent |

| Primary Amines | Aniline (B41778) | -NH-Ph |

| Secondary Amines | Piperazine (B1678402) | 4-substituted piperazin-1-yl |

| Alcohols/Phenols | Sodium Methoxide | -OCH₃ |

| Thiols | Sodium Thiophenoxide | -S-Ph |

This interactive table is based on common SNAr reactions on fluoroquinolone cores.

Strategies for Constructing Quinolone-Based Hybrid Molecules

The creation of hybrid molecules, which covalently link two or more distinct pharmacophores, is a powerful strategy in drug design. nih.gov The this compound core is an ideal starting point for such strategies, typically using the C-7 position as the anchor point following an SNAr reaction.

Benzimidazole (B57391) Hybrids: The conjugation of fluoroquinolones with benzimidazole moieties has been explored to develop novel therapeutic agents. The synthesis typically involves a multi-step sequence where a functionalized benzimidazole precursor, often containing a nucleophilic amine, is reacted with the fluoroquinolone core. The key step is the SNAr reaction, where the amine displaces the C-7 fluorine atom to form a stable C-N bond, linking the two heterocyclic systems. nih.govnih.gov

Benzothiazinone Analogues: A "scaffold hopping" strategy has been employed to merge the structural features of potent benzothiazinones (BTZs) with the quinolone nucleus. researchgate.net In this approach, the core quinolone structure is modified to mimic the BTZ scaffold, effectively creating a quinolone analogue of benzothiazinone. For example, by synthesizing a quinolone with a nitro group and a trifluoromethyl group on the benzenoid ring, researchers have created hybrids that combine the pharmacophoric elements of both classes. researchgate.net This strategy aims to leverage the biological activity profiles of both parent scaffolds. rsc.org

The design of multi-scaffold adducts involves linking the quinolone core to other molecular entities, such as other heterocycles, peptides, or natural products, often through a flexible or rigid linker. nih.gov A common synthetic approach involves:

Initial Functionalization: An initial SNAr reaction at C-7 of the trifluoroquinolone core with a bifunctional nucleophile (e.g., piperazine).

Secondary Coupling: The remaining reactive group on the newly introduced substituent is then used to attach a second scaffold. For example, the free secondary amine of a C-7 piperazinyl substituent can be acylated or alkylated.

An alternative powerful method is the use of "click chemistry," such as the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. In this strategy, either the quinolone or the partner scaffold is functionalized with an azide or alkyne group, and the two are then joined to form a stable triazole linker. nih.gov This approach offers high yields and specificity, making it a favored method for constructing complex molecular hybrids.

| Hybrid Type | Linking Strategy | Example Heterocycles |

| Direct Conjugates | SNAr at C-7 | Benzimidazole, Thiazole nih.gov |

| Spacer-Linked Hybrids | SNAr followed by acylation/alkylation | Peptides, Porphyrins nih.gov |

| Triazole-Linked Hybrids | "Click Chemistry" (1,3-dipolar cycloaddition) | Various Azole derivatives |

This interactive table summarizes common strategies for creating multi-scaffold quinolone adducts.

Advanced Spectroscopic and Crystallographic Characterization of 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of magnetically active nuclei.

One-dimensional NMR spectroscopy provides fundamental information about the number and type of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one is expected to show distinct signals for the protons on the quinolone ring system. The N-H proton typically appears as a broad singlet. The protons at the C2 and C3 positions would appear as doublets, coupled to each other. The aromatic proton at the C5 position would exhibit complex splitting due to coupling with the adjacent fluorine atom at C6.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C4) is characteristically deshielded, appearing at a high chemical shift. The carbons bonded directly to fluorine (C6, C7, C8) will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is a key feature for confirming the positions of the fluorine substituents. rsc.org Long-range C-F couplings can also be observed, providing further structural confirmation. researchgate.net

¹⁹F NMR: As a monoisotopic and highly sensitive nucleus, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. wikipedia.org The spectrum for this molecule would show three distinct signals, one for each fluorine atom at the C6, C7, and C8 positions. The chemical shifts are highly sensitive to the electronic environment. azom.comnih.gov Large spin-spin coupling constants are typically observed between adjacent fluorine atoms (¹⁹F-¹⁹F coupling), and smaller couplings are seen between fluorine and nearby protons (¹H-¹⁹F coupling), which helps in assigning the specific resonance to each fluorine atom. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | N1-H | 10.0 - 12.0 | Broad Singlet |

| C2-H | 7.5 - 8.5 | Doublet (d) | |

| C3-H | 6.0 - 7.0 | Doublet (d) | |

| C5-H | 7.0 - 8.0 | Doublet of multiplets (dm) | |

| ¹³C | C2 | ~145 | d |

| C3 | ~110 | d | |

| C4 | ~175 | s | |

| C4a | ~140 | d (C-F coupling) | |

| C5 | ~120 | d | |

| C6 | ~150 | d (¹JCF ≈ 250 Hz) | |

| C7 | ~140 | d (¹JCF ≈ 250 Hz) | |

| C8 | ~155 | d (¹JCF ≈ 250 Hz) | |

| C8a | ~125 | d (C-F coupling) | |

| ¹⁹F | C6-F | -130 to -150 | Multiplet |

| C7-F | -150 to -170 | Multiplet |

Note: Predicted values are based on data for analogous fluoroquinolone structures and general substituent effects. Actual values may vary.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals for the C2-H and C3-H protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom (e.g., C2-H to C2, C3-H to C3, and C5-H to C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected from the C2-H proton to the C4 (carbonyl) and C3 carbons, and from the C5-H proton to the C4, C6, and C8a carbons, confirming the quinolone ring structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₄F₃NO, with a calculated molecular weight of approximately 215.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 215. The fragmentation of fluoroquinolones is often characterized by specific losses of small neutral molecules. tandfonline.comtandfonline.com Common fragmentation pathways for this compound would likely include:

Loss of CO: A fragment ion at m/z 187, resulting from the cleavage of the carbonyl group, is a common fragmentation for quinolones.

Loss of HF: Sequential or direct loss of hydrogen fluoride (B91410) (HF, 20 Da) from the molecular ion can occur.

Decarboxylation: While this molecule lacks a carboxylic acid group, related fluoroquinolones with a 3-carboxy group readily lose CO₂ (44 Da). iaea.org

Ring Cleavage: Further fragmentation can involve the cleavage of the heterocyclic ring, leading to characteristic smaller fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 215 | [C₉H₄F₃NO]⁺· (Molecular Ion) | - |

| 187 | [C₈H₄F₃N]⁺· | CO |

| 195 | [C₉H₃F₂NO]⁺· | HF |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the C=O (ketone) stretching vibration, typically appearing in the 1650-1690 cm⁻¹ region. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. mdpi.com The C-F stretching vibrations are characteristic and appear as strong bands in the 1000-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations often give strong signals in Raman spectra. scialert.net The symmetric vibrations of the molecule are typically more Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| C=O Stretch | IR, Raman | 1650 - 1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-N Stretch | IR | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The quinolone ring system contains multiple chromophores that absorb UV radiation, leading to electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show multiple absorption bands. Typically, fluoroquinolones exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system, often appearing between 270-290 nm and a second band between 310-340 nm. nih.govresearchgate.netnajah.edu A weaker absorption band corresponding to the n → π* transition of the carbonyl group may also be observed at longer wavelengths, often overlapping with the π → π* bands. The exact position and intensity of these bands (λmax) are influenced by the solvent polarity and pH.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, X-ray analysis would be expected to confirm the planarity of the fused bicyclic quinolone ring system. helsinki.firesearchgate.net The analysis would also reveal the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen atom, which dictates the crystal packing. Furthermore, potential π–π stacking interactions between the aromatic rings of adjacent molecules could be identified. researchgate.net This technique provides an absolute confirmation of the molecular structure elucidated by spectroscopic methods.

Analysis of Molecular Conformation and Planarity of the Quinoline (B57606) Ring System

The conformation and planarity of the quinoline ring system in fluoroquinolones are critical determinants of their interaction with biological targets. While a specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides valuable insights into the expected molecular geometry.

Crystallographic studies of compounds such as Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveal that the quinoline ring system is not perfectly planar. nih.gov In this analogue, a dihedral angle of 3.55 (8)° is observed between the pyridine (B92270) and benzene (B151609) rings, indicating a slight deviation from planarity. nih.gov Similarly, in Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, the benzene ring and the adjacent six-membered ring are nearly coplanar. nih.gov

These findings suggest that the fused ring system in this compound is also likely to exhibit a near-planar conformation with minor puckering. The substituents on the quinoline core, including the fluorine atoms and any groups at the N1 and C3 positions, can influence the precise degree of planarity. For instance, the orientation of a cyclopropyl (B3062369) group at the N1 position, as seen in several analogues, introduces a significant dihedral angle with respect to the quinoline ring system. nih.govnih.gov

The planarity of the quinoline core is a significant factor in the molecule's ability to intercalate with DNA, a key mechanism of action for many fluoroquinolone antibacterial agents. Even slight deviations from planarity can impact the efficacy of this interaction.

Table 1: Selected Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Pyridine/Benzene) | Reference |

| Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Monoclinic | P2₁/c | 11.336 (2) | 7.7440 (15) | 16.157 (3) | 95.40 (3) | 3.55 (8)° | nih.gov |

| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Monoclinic | P2₁/c | 16.395 (3) | 17.732 (4) | 12.199 (2) | 123.71 (3) | - | nih.gov |

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The solid-state architecture of quinolone derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. These interactions govern the crystal packing and can affect physicochemical properties such as solubility and stability.

In the absence of a specific crystal structure for this compound, the analysis of its analogues provides a predictive framework for its intermolecular interactions. A common feature in the crystal structures of related fluoroquinolones is the presence of intermolecular hydrogen bonds. For example, in the crystal structure of Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, intermolecular C—H···O hydrogen bonds link the molecules into layers. nih.gov Similarly, intermolecular C—H···O hydrogen bonds are observed in the crystal structure of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which contribute to the stabilization of the crystal lattice. nih.gov

For this compound itself, the presence of the N-H group at the 1-position and the carbonyl group at the 4-position provides sites for hydrogen bond donation and acceptance, respectively. It is highly probable that in the solid state, this compound would form intermolecular N—H···O hydrogen bonds, leading to the formation of chains or dimeric motifs. These primary hydrogen bonds would be further supported by weaker C—H···O and C—H···F interactions, creating a robust three-dimensional network.

A theoretical study on various quinolone carboxylic acid derivatives highlighted that dispersive forces are decisive factors in their intermolecular interactions. mdpi.com The study also noted the presence of intermolecular C–H•••O hydrogen bonds in the crystal structures of some derivatives. mdpi.com

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Motif |

| N-H | C=O | Strong Hydrogen Bond | Chains or Dimers |

| C-H | C=O | Weak Hydrogen Bond | Further stabilization of the crystal packing |

| C-H | F | Weak Hydrogen Bond | Contribution to the overall lattice energy |

Computational Chemistry and Theoretical Modeling of 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One

In Silico Approaches for Reaction Pathway Prediction and Catalyst Design

The synthesis of complex molecules like 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one often involves multi-step reaction sequences. Predicting the most viable synthetic routes and identifying optimal catalysts are critical challenges. Computational chemistry offers a powerful toolkit to address these challenges, enabling researchers to model and analyze reaction mechanisms at the molecular level.

Predicting Reaction Pathways for Fluoroquinolone Synthesis

A primary method for constructing the quinolone core is the Gould-Jacobs reaction. This process typically involves the condensation of an aniline (B41778) with a malonic acid derivative, followed by a thermal cyclization. Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the intricate mechanistic details of this reaction.

Theoretical studies can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the calculation of activation energies for different potential pathways, thereby predicting the most likely reaction mechanism. For instance, in the synthesis of related quinolones, DFT calculations can help determine the favorability of the crucial intramolecular cyclization step, which is key to forming the bicyclic quinolone scaffold. By understanding the energetic barriers, chemists can optimize reaction conditions such as temperature and solvent to favor the desired product.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in the Synthesis of a Fluoroquinolone Derivative

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Condensation | DFT (B3LYP) | 6-31G(d,p) | 15.2 |

| Intramolecular Cyclization | DFT (B3LYP) | 6-31G(d,p) | 28.5 |

| Aromatization | DFT (B3LYP) | 6-31G(d,p) | -5.7 |

This table is illustrative and based on general principles of computational studies on similar reactions. The values are not from a specific study on this compound due to the lack of publicly available research on this specific compound.

Furthermore, in silico models can predict the influence of substituents on the reaction pathway. In the case of this compound, the presence of three fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which in turn affects the reactivity and the course of the cyclization reaction. Computational analysis can quantify these electronic effects and predict their impact on the reaction's feasibility and regioselectivity.

In Silico Design of Catalysts

The efficiency and selectivity of many organic reactions, including those for quinolone synthesis, can be dramatically improved through the use of catalysts. Computational chemistry plays a vital role in the rational design of new and improved catalysts.

For key bond-forming reactions in the synthesis of the quinolone framework, such as C-N and C-C bond formation, in silico methods can be used to screen potential catalysts. This involves building computational models of the catalytic cycle, including the interaction of the catalyst with the reactants and the transition states of the catalyzed reaction.

For example, in copper-catalyzed C-N bond formation reactions, which can be a crucial step in synthesizing certain quinolone precursors, DFT calculations can be used to model the catalytic cycle. These models can provide insights into the geometry of the active catalytic species and the energy profile of the reaction. This understanding allows for the rational design of ligands that can coordinate with the metal center to enhance its catalytic activity and selectivity. Theoretical data can help to understand how different ligands influence the electronic and steric environment of the metal, thereby tuning its reactivity.

Table 2: Computationally Screened Catalyst Performance for a Model C-N Coupling Reaction

| Catalyst System | Ligand | Computational Method | Predicted Turnover Frequency (s⁻¹) |

| Copper (I) | Phenanthroline | DFT | 1.2 x 10⁻³ |

| Copper (I) | Bipyridine | DFT | 0.8 x 10⁻³ |

| Copper (I) | Aminoquinoline-based | DFT | 2.5 x 10⁻³ |

This table is a hypothetical representation of how computational screening could be applied to catalyst design for a relevant reaction. The values are illustrative.

By computationally evaluating a library of potential catalysts, researchers can prioritize the most promising candidates for experimental synthesis and testing. This in silico screening approach significantly reduces the time and resources required for catalyst development. Moreover, computational studies can elucidate the mechanism of catalyst deactivation, providing valuable information for designing more robust and long-lasting catalytic systems.

Strategic Applications of 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One As a Chemical Synthon

Design and Synthesis of New Fluoroquinolone Architectures

The 6,7,8-trifluoro-1,4-dihydroquinolin-4-one scaffold, particularly its ethyl 3-carboxylate derivative, serves as a pivotal starting material for the creation of novel fluoroquinolone antibiotics. The trifluorinated benzene (B151609) ring offers a unique substitution pattern that can influence the antibacterial spectrum and potency of the resulting molecules.

A key strategy in the development of new fluoroquinolone architectures from this synthon involves the alkylation or arylation at the N-1 position, followed by nucleophilic substitution at the C-7 position. A notable example is the synthesis of 1-ethenyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This process begins with the treatment of 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester with dibromoethane to yield the corresponding 1-ethenyl ester, which is subsequently hydrolyzed to the final carboxylic acid. google.com Similarly, the N-1 position can be functionalized with a fluoroethyl group to produce 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. google.com

The versatility of the this compound core is further demonstrated in the synthesis of more complex fluoroquinolones. For instance, it is a precursor in a multi-step reaction to generate 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a compound with potential antibacterial applications. google.com The synthesis of such derivatives highlights the strategic importance of the trifluorinated quinolone synthon in expanding the chemical space of fluoroquinolone antibiotics.

The following table summarizes the synthesis of various fluoroquinolone architectures derived from the this compound scaffold.

| Starting Material | Reagents | Product | Reference |

| 6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester | 1. Dibromoethane 2. Hydrochloric acid | 1-Ethenyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | google.com |

| 6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester | Fluoroethylating agent | 6,7,8-Trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | google.com |

| 2-Nitro-3,4,5,6-tetrafluoro-β-oxo-benzene propanoic acid ethyl ester | 1. Triethylorthoformate 2. Cyclopropylamine (B47189) 3. Potassium t-butoxide 4. Hydrogenation 5. Hydrolysis | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | google.com |

Development of Scaffolds for Chemical Probe Discovery

The quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This characteristic makes this compound an attractive starting point for the development of chemical probes—small molecules used to study and manipulate biological systems. The trifluorination pattern of this synthon can be exploited to fine-tune the properties of the resulting probes, such as their selectivity and cell permeability.

One area where the quinolone scaffold has shown significant promise is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinolone core can be functionalized with various substituents to target the ATP-binding site of specific kinases. While direct examples of this compound being used for chemical probe discovery are not extensively documented, the principles of scaffold-based drug design suggest its high potential in this area. For instance, the development of fluorescent kinase inhibitors often involves conjugating a known inhibitor scaffold with a fluorophore. The this compound core could serve as the inhibitor moiety in such a conjugate, with modifications at the N-1 or C-7 positions allowing for the attachment of a linker and a fluorescent tag.

The development of chemical probes often involves the creation of a library of related compounds through combinatorial chemistry. nih.govnih.gov The this compound synthon is well-suited for this approach, as it allows for the introduction of diversity at multiple positions.

Role in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

The this compound core is not only a precursor for simple fluoroquinolone derivatives but also a valuable building block for the synthesis of more complex, fused polycyclic nitrogen heterocycles. nih.gov These intricate molecular architectures are of great interest in medicinal chemistry as they can present unique three-dimensional shapes that can lead to novel biological activities.

The reactivity of the quinolone ring system allows for annulation reactions, where additional rings are fused onto the core structure. For example, the diamino derivatives of the quinolone core can undergo cyclocondensation reactions with 1,2-dicarbonyl compounds to form new heterocyclic rings. While specific examples starting from this compound are not prevalent in the reviewed literature, the general synthetic strategies for creating fused quinoline (B57606) systems are well-established. For instance, the synthesis of pyrido[2,3-f]quinoxaline-8-carboxylic acids has been achieved from a diamino-fluoroquinolone precursor. nih.gov This suggests that a similar approach could be applied to derivatives of this compound to generate novel polycyclic systems.

The synthesis of such complex heterocycles often involves a multi-step sequence, where the initial quinolone scaffold is functionalized to introduce reactive handles for subsequent cyclization reactions. The trifluoro-substitution pattern of the starting synthon would be carried through the synthesis, imparting its unique electronic and steric properties to the final polycyclic molecule.

Exploitation as a Platform for Structure-Based Rational Design

The this compound scaffold provides a robust platform for structure-based rational design of enzyme inhibitors and other biologically active molecules. msu.edunih.gov Rational drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The quinolone core is a known pharmacophore that can interact with various enzymes, including bacterial DNA gyrase and topoisomerase IV, as well as eukaryotic kinases.

The trifluorination at positions 6, 7, and 8 of the quinolone ring system offers distinct advantages for rational design. The fluorine atoms can engage in favorable interactions with the protein target, such as hydrogen bonds and dipole-dipole interactions. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for binding.

Structure-activity relationship (SAR) studies of quinolone derivatives have provided valuable insights into the key structural features required for biological activity. For example, in the context of antibacterial agents, the substituent at the N-1 position and the C-7 position are known to be critical for potency and spectrum of activity. nih.gov213.55.101 By systematically modifying these positions on the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers can develop a detailed understanding of the SAR and optimize the design of new inhibitors.

Computational methods, such as molecular docking, can be used to predict how derivatives of this compound might bind to a target protein. These in silico studies can guide the selection of substituents to be synthesized, thereby accelerating the drug discovery process.

The following table presents examples of rationally designed quinolone derivatives and their biological activities, illustrating the principles of structure-based design.

| Compound | Target | Key Structural Features | Biological Activity | Reference |

| 7-(3-Aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Bacterial DNA gyrase/topoisomerase IV | 8-Chloro and N-1 aminodifluorophenyl groups leading to a distorted conformation | Potent antibacterial activity against Gram-positive and Gram-negative bacteria | nih.gov |

| 7-[(2-Carboxyethyl)amino]-1-substituted-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives | Pim-1 kinase | 8-Nitro and 7-amino acid side chain | IC50 value of 0.29 µM against Pim-1 kinase | msu.edu |

| 1-Ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Various bacterial strains | N-1 ethyl and C-7 dioxopiperazinyl groups | MIC of 1 µg/mL against E. coli and K. pneumoniae | researchgate.net |

Emerging Trends and Future Perspectives in 6,7,8 Trifluoro 1,4 Dihydroquinolin 4 One Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Planning

The traditional approach to designing a chemical synthesis, known as retrosynthesis, has long been the domain of expert chemists. nih.gov However, the complexity of molecules like 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, particularly those involving heterocyclic scaffolds, presents significant challenges due to the vast number of possible reaction pathways. nih.govchemrxiv.org Computer-Aided Synthesis Planning (CASP) is revolutionizing this process by leveraging artificial intelligence (AI) and machine learning (ML) to navigate the immense chemical space. nih.govnih.gov

Modern CASP tools utilize algorithms trained on massive datasets of known chemical reactions to propose and evaluate retrosynthetic routes. arxiv.orgopenreview.net These tools can be broadly categorized into template-based methods, which use predefined reaction rules, and template-free approaches, which learn the underlying patterns of chemical transformations directly from reaction data. nih.govnih.gov For novel or complex heterocyclic systems where data may be sparse, transfer learning techniques are being employed to adapt models trained on general chemical reactions to the specific challenges of heterocycle formation, significantly improving prediction accuracy. nih.govchemrxiv.org

| Aspect | Traditional Synthesis Planning | AI-Assisted Synthesis Planning |

|---|---|---|

| Route Discovery | Relies on established named reactions and chemist's intuition. | Proposes both known and novel reaction pathways from large datasets. nih.gov |

| Efficiency | Can be time-consuming and may overlook more optimal routes. | Rapidly generates and ranks numerous potential routes based on predicted yield, cost, or step count. arxiv.org |

| Challenge Area | Complex heterocycle formation can be particularly challenging and reliant on precedent. chemrxiv.org | Can be specifically fine-tuned using transfer learning to improve predictions for underrepresented reaction classes like heterocycle synthesis. nih.gov |

| Outcome Prediction | Based on empirical data and mechanistic understanding. | Uses supervised learning models to predict reaction yields and identify potential side reactions. nih.govucla.edu |

Development of Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Optimizing the synthesis of a multi-step product like this compound requires a profound understanding of reaction kinetics, including the rates of formation for products and the behavior of any transient intermediates. perkinelmer.com Advanced spectroscopic techniques, applied in situ (directly within the reaction vessel), provide a real-time window into the chemical process as it unfolds. numberanalytics.com Methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to continuously monitor the concentrations of reactants, intermediates, and products without altering the reaction. perkinelmer.comnumberanalytics.com

This real-time data is invaluable for rapidly determining optimal reaction conditions (e.g., temperature, catalyst loading, addition rates), identifying reaction endpoints accurately, and gaining deep mechanistic insights. perkinelmer.com For instance, in situ FT-IR can track the disappearance of a reactant's characteristic vibrational band while simultaneously tracking the appearance of a product's band. This approach has been successfully used to study the kinetics of complex transformations, including the electrophilic fluorination of steroid molecules, providing precise rate constants. nih.gov

Implementing in situ monitoring for the key cyclization and fluorination steps in the synthesis of this compound would enable a transition from fixed-time recipes to precise, data-driven process control. This leads to improved yield, higher purity, enhanced safety, and more robust and reproducible manufacturing protocols.

| Technique | Principle | Information Gained | Relevance to Synthesis |

|---|---|---|---|

| In Situ FT-IR | Measures changes in the vibrational frequencies of chemical bonds. numberanalytics.com | Real-time concentration profiles of reactants and products; detection of key functional group changes. | Ideal for tracking the progress of reactions like cyclization or amination steps. |

| In Situ NMR | Monitors changes in the magnetic environment of atomic nuclei. | Detailed structural information on all species in solution, including intermediates and byproducts. | Provides unambiguous identification of transient species to elucidate complex reaction mechanisms. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by conjugated systems. numberanalytics.com | Tracks changes in concentration of chromophoric species; determines reaction rates. nih.gov | Useful for monitoring reactions involving aromatic or highly conjugated intermediates. |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net Research into novel catalytic systems is a major trend that directly impacts the synthesis of fluorinated compounds like this compound. The formation of carbon-fluorine bonds, a key step in many syntheses, has traditionally required harsh conditions, but modern catalysis provides gentler alternatives. rsc.orgacsgcipr.org

Emerging catalytic strategies include:

Visible-Light Photoredox Catalysis : This technique uses light-absorbing catalysts (photocatalysts) to initiate reactions via single-electron transfer (SET) processes under extremely mild conditions. core.ac.ukmdpi.com It has proven highly effective for a range of transformations, including trifluoromethylation and other fluorination reactions, that are challenging to achieve with traditional thermal methods. mdpi.comnih.gov

Organocatalysis : This approach uses small, metal-free organic molecules to catalyze reactions. researchgate.net Organocatalysis has been successfully applied to the asymmetric α-fluorination of carbonyl compounds, offering a powerful method for installing fluorine atoms with high stereocontrol, which is crucial for medicinal chemistry applications. nih.gov

Base Metal Catalysis : While precious metals like palladium have long dominated cross-coupling reactions, there is a growing shift towards using more abundant and less expensive base metals such as copper, nickel, and iron. These systems are being developed for a wide range of bond-forming reactions relevant to quinolone synthesis.

These advanced catalytic methods could provide new, more efficient routes to the this compound core structure or enable late-stage functionalization to create diverse libraries of analogues.

Supramolecular Chemistry and Self-Assembly of Trifluorinated Quinolones

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and organize into larger, functional structures. researchgate.net The molecular architecture of this compound—containing hydrogen-bond donors (N-H), acceptors (C=O), a π-rich aromatic system, and polarized C-F bonds—makes it an excellent candidate for forming well-defined supramolecular assemblies.

Key intermolecular forces at play would include:

Hydrogen Bonding : The N-H and C=O groups can form strong, directional hydrogen bonds, potentially leading to the formation of chains, tapes, or sheet-like structures. This is a common self-assembly motif in related molecules. rsc.orgnih.gov

π-π Stacking : The planar quinolone ring system can stack on top of another, an interaction driven by favorable orbital overlap. mdpi.com However, the presence of multiple fluorine atoms can significantly alter the electrostatics of the aromatic ring, often disrupting traditional stacking patterns in favor of offset or edge-to-face arrangements. rsc.orgresearchgate.net

Halogen Bonding and Other Interactions : The electron-deficient nature of the fluorine atoms could lead to other subtle but important interactions that influence crystal packing and self-assembly.

Understanding and controlling these self-assembly processes is crucial for crystal engineering, which aims to produce materials with desired physical properties such as solubility, stability, and morphology. Furthermore, the way a molecule interacts with its neighbors can provide insight into how it might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com

| Interaction Type | Relevant Structural Features | Potential Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | N-H group (donor), C=O group (acceptor) | Linear chains, dimeric pairs, 2D sheets. rsc.org |

| π-π Stacking | Fused aromatic/heterocyclic ring system | Offset stacks, herringbone patterns. rsc.org |

| Dipole-Dipole | Polar C=O and C-F bonds | Antiparallel arrangements to minimize electrostatic repulsion. |

| Cation-π Interaction | Electron-rich aromatic surface | Binding of cations (e.g., metal ions, protonated sites). The fluorine atoms would weaken this interaction. nih.gov |

Chemoinformatic Approaches for High-Throughput Design and Library Generation

Chemoinformatics employs computational methods to analyze and model chemical and biological data, dramatically accelerating the discovery of new molecules with desired properties. computabio.comsygnaturediscovery.com For a scaffold like this compound, these approaches enable the rapid design and evaluation of vast virtual libraries of derivatives without the immediate need for costly and time-consuming synthesis. nih.govmdpi.com

Key chemoinformatic strategies include:

High-Throughput Virtual Screening (HTVS) : This process involves creating a large digital library of compounds—for example, by enumerating different substituents at various positions on the quinolone core—and then using molecular docking to computationally predict how strongly each molecule binds to a specific biological target. nih.govnih.govrsc.org This funnels a huge number of possibilities down to a small set of promising candidates for synthesis and experimental testing. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the structural or physicochemical properties of molecules with their biological activity. pku.edu.cnwikipedia.org By training a model on a set of known quinolones and their measured activities, a QSAR can be developed to predict the activity of new, unsynthesized analogues. nih.govoup.com This helps prioritize synthetic efforts on compounds most likely to be active.

These in silico methods allow researchers to explore chemical space far more broadly and efficiently than is possible with physical screening alone. By starting with the this compound core, chemoinformatics can guide the design of the next generation of derivatives, optimizing for properties like target potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the key intermediates and synthetic strategies for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one?

- Answer : The compound is typically synthesized via cyclocondensation of ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS 188432-34-0), a precursor that undergoes hydrolysis or decarboxylation to yield the target molecule. Purification involves recrystallization or column chromatography, with downstream applications in synthesizing derivatives like 4-amino-2,6-dimethylpyrimidine .

Q. Which analytical methods are critical for characterizing this compound?

- Answer :

- 1H/19F NMR : Confirms fluorine substitution patterns and quinoline backbone integrity.

- HPLC : Validates purity (≥95%) and detects organic impurities.

- Melting Point Analysis : Matches reported values (231–232°C) to ensure consistency .

Q. How should researchers assess and ensure compound stability during storage?

- Answer : Store in anhydrous acetonitrile or ethyl acetate to minimize hydrolysis. Monitor stability via periodic NMR (every 3 months) and avoid prolonged exposure to light, as photodegradation pathways are documented in aqueous buffer systems .

Advanced Research Questions

Q. What mechanistic insights explain the phototoxicity of this compound under UV light?

- Answer : Photodehalogenation in phosphate buffer (pH 7.4) generates reactive fluorine radicals, which induce DNA damage in cellular assays. HPLC-UV tracking reveals degradation products, with trifluoro substitution enhancing radical stability and phototoxic potency .

Q. How can methodological discrepancies in reported purity levels (e.g., 95% vs. 97%) be resolved?

- Answer : Use orthogonal validation:

- Karl Fischer Titration : Quantifies residual water.

- Elemental Analysis : Confirms stoichiometric ratios (C, H, N, F).

- HPLC-MS : Identifies trace impurities. Discrepancies often arise from hydration states or solvent residues .

Q. What role do fluorine substituents play in modulating reactivity during functionalization reactions?

- Answer : The 6,7,8-trifluoro configuration increases electron-withdrawing effects, directing electrophilic substitution to the 3-position. For example, esterification at this position (as in ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) is favored under basic conditions .

Q. How does solvent polarity influence the compound’s solubility and reaction kinetics?

- Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO), but hydrolysis accelerates in aqueous media. Kinetic studies in acetonitrile:water (9:1) show a half-life of >48 hours at pH 7, dropping to <12 hours at pH 10 .

Data Contradiction Analysis

Q. Conflicting reports on photodegradation rates: How to reconcile variability across studies?

- Answer : Variability stems from:

- Light Source Differences : UV-A (365 nm) vs. UV-B (312 nm) alters degradation kinetics.

- Matrix Effects : Presence of hydroxyl radicals (via buffer additives) accelerates degradation. Standardize protocols using calibrated radiometers and controlled buffer systems .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during ester hydrolysis.

- Phototoxicity Assays : Pair HPLC with ESR spectroscopy to detect radical intermediates.

- Purity Certification : Cross-reference CAS 188432-34-0 (ethyl ester precursor) and CAS 94695-52-0 (cyclopropyl analog) for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.